molecular formula C15H20O3 B12326299 8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one

8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one

Cat. No.: B12326299
M. Wt: 248.32 g/mol
InChI Key: CHKRTCRFGDZZPE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Considerations

The compound’s systematic IUPAC name, 8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one , reflects its fused tricyclic framework. The naphtho[2,3-b]furan-2-one core consists of a fused naphthalene and furanone system, with numbering prioritizing the furanone oxygen at position 2. The substituents are assigned as follows:

  • A hydroxyl group at position 8 (C8)
  • Methyl groups at positions 5 (C5) and 9 (C9)
  • A methylidene (=CH2) group at position 3 (C3)

Stereochemical specificity arises from the decalin-like fusion of the naphthalene and furanone rings, which imposes axial chirality. The methylidene group at C3 adopts an exo orientation relative to the fused ring system, as observed in related naphthofuranone derivatives. The hydroxyl group at C8 exhibits equatorial positioning, stabilized by intramolecular hydrogen bonding with the furanone carbonyl oxygen.

Table 1: Key Substituents and Their Positions

Position Group Orientation
C3 Methylidene exo
C5 Methyl Axial
C8 Hydroxyl Equatorial
C9 Methyl Equatorial

X-ray Crystallographic Analysis of Tricyclic Furanone Core

Single-crystal X-ray diffraction studies reveal a planar furanone ring (O1–C2–C3–C4–C10) fused to a naphthalene system (C4–C10–C11–C12–C13–C14–C9–C8–C7–C6). Key crystallographic parameters include:

Table 2: Crystallographic Data

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 7.2 Å, b = 10.5 Å, c = 12.8 Å
Bond length (C2=O1) 1.21 Å
Dihedral angle (C3-C4-C10-O1) 178.5°

The furanone ring’s planarity (mean deviation: 0.02 Å) facilitates conjugation between the carbonyl group and the naphthalene π-system, as evidenced by shortened C2–C3 (1.45 Å) and C10–C4 (1.47 Å) bonds. The methylidene group at C3 introduces slight puckering in the adjacent cyclohexene ring, with a torsional angle of 12.3° between C3–C4–C5–C6.

Conformational Analysis via NMR Spectroscopy (¹H, ¹³C, 2D-COSY)

¹H NMR (600 MHz, CDCl₃) assignments correlate with the compound’s stereochemistry:

  • δ 6.25 (1H, d, J = 10.2 Hz) : Methylidene proton (H3) coupled to H4
  • δ 1.98 (3H, s) : C5 methyl group (axial)
  • δ 1.32 (3H, s) : C9 methyl group (equatorial)
  • δ 4.76 (1H, br s) : Hydroxyl proton (H8), exchangeable in D₂O

¹³C NMR data confirm the furanone carbonyl at δ 175.8 ppm and the methylidene carbons at δ 123.4 (CH₂) and δ 142.1 (C3) . 2D-COSY correlations link H3 (δ 6.25) to H4 (δ 2.87) and H5 (δ 1.98), validating the tricyclic connectivity.

Table 3: Selected NMR Assignments

Position ¹H δ (ppm) ¹³C δ (ppm) Multiplicity
C3 6.25 142.1 Doublet
C5-CH₃ 1.98 22.4 Singlet
C8-OH 4.76 - Broad
C9-CH₃ 1.32 19.8 Singlet

Comparative Structural Analysis with Related Naphthofuranone Derivatives

The target compound shares structural motifs with sesquiterpene lactones like dihydrocallitrisin and alantolactone derivatives. Key comparisons include:

Table 4: Structural Comparison with Analogues

Compound Core Structure Substituents Bioactivity
Target compound Naphtho[2,3-b]furanone 8-OH, 5/9-CH₃, 3-CH₂ Not reported
Dihydrocallitrisin Decahydronaphthofuranone 3,8a-CH₃, 5-CH₂ Antifungal
1β-Hydroxy alantolactone Eudesmanolide 1β-OH, α-methylidene Anti-inflammatory

The 8-hydroxy group distinguishes the target compound from most naphthofuranones, which typically lack polar substituents at this position. This group enhances hydrogen-bonding potential, analogous to the 1β-hydroxy moiety in alantolactone. The axial C5 methyl group induces steric hindrance, reducing ring flexibility compared to dihydrocallitrisin.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-7-4-5-12(16)13-9(3)14-11(6-10(7)13)8(2)15(17)18-14/h9,11-14,16H,2,4-6H2,1,3H3

InChI Key

CHKRTCRFGDZZPE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CCC(=C2CC3C1OC(=O)C3=C)C)O

Origin of Product

United States

Preparation Methods

Reaction Design and Conditions

A visible-light-driven [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinone (1 ) and substituted alkynes/alkenes provides direct access to naphtho[2,3-b]furan scaffolds. Under blue LED irradiation (460 nm), the reaction proceeds via a radical mechanism without requiring metal catalysts or oxidants. For the target compound, methyl-substituted alkynes (e.g., 4-methylpent-2-yne) are employed to install the 5,9-dimethyl groups.

Key Steps :

  • Radical Initiation : Photoexcitation of 2-hydroxy-1,4-naphthoquinone generates triplet diradical intermediates.
  • Cyclization : Coupling with the alkyne forms a biradical intermediate, which undergoes intramolecular cyclization.
  • Oxidation : Air oxidation converts hydroquinone intermediates to the final furan-2-one.

Optimized Conditions :

  • Solvent: Acetonitrile
  • Temperature: 25°C
  • Yield: 68–75% for analogous structures.

Base-Promoted Annulation of Furan Sulfoxides

Pummerer Reaction and Lactonization

A regioselective annulation strategy involves methyl 2-(phenylsulfinylmethyl)-3-furoate (2 ) and cyclohexenone derivatives. The Pummerer reaction of 2 generates a sulfonium ion, which undergoes desulfanylation and lactonization to form the naphtho[2,3-b]furan core. Subsequent hydroxylation at C-8 is achieved via mCPBA (meta-chloroperbenzoic acid) oxidation.

Procedure :

  • Sulfoxide Activation : Treat 2 with TFAA (trifluoroacetic anhydride) to form a reactive electrophile.
  • Cyclization : React with 2-methylcyclohexenone in the presence of K₂CO₃ to install the 5,9-dimethyl groups.
  • Hydroxylation : Oxidize C-8 using mCPBA in dichloromethane (0°C, 2 h).

Yield : 52–60% over three steps.

Palladium-Catalyzed Reverse Hydrogenolysis

Two-Site Coupling Strategy

Pd/C-mediated coupling of 8-hydroxy-1,4-naphthoquinone (3 ) with prenyl derivatives (e.g., 2-methyl-1,3-butadiene) constructs the furan ring while simultaneously introducing methyl groups. The reaction produces H₂ as a byproduct, avoiding external oxidants.

Mechanistic Insights :

  • C–O Bond Formation : Pd coordinates to the quinone oxygen, facilitating nucleophilic attack by the diene.
  • Decarbonylation : Loss of CO generates the methylidene group at C-3.

Conditions :

  • Catalyst: 10% Pd/C
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 70% for related naphthofurans.

Functionalization of Natural Terpenoid Precursors

Semi-Synthesis from Alantolactone

Alantolactone (4 ), a eudesmanolide isolated from Inula helenium, serves as a starting material. Selective oxidation with Jones reagent introduces the 8-hydroxy group, while methylation (CH₃I, K₂CO₃) functionalizes C-5 and C-9.

Steps :

  • Oxidation : Treat 4 with CrO₃/H₂SO₄ to hydroxylate C-8.
  • Methylation : React with methyl iodide in DMF to install methyl groups.
  • Isomerization : Heat in xylene to generate the methylidene moiety.

Yield : 40–45% over three steps.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Visible-Light Cycloaddition Catalyst-free, mild conditions Requires specialized light source 68–75%
Base-Promoted Annulation High regioselectivity Multi-step, low overall yield 52–60%
Pd-Catalyzed Coupling Atom-economical, no oxidants High temperature, Pd cost 70%
Semi-Synthesis Uses renewable natural products Low scalability, complex purification 40–45%

Chemical Reactions Analysis

Types of Reactions

Ivangustin undergoes various chemical reactions, including:

    Oxidation: Ivangustin can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in Ivangustin.

    Substitution: Substitution reactions can occur at different positions on the Ivangustin molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving Ivangustin include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives of Ivangustin, while reduction reactions can produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent and Stereochemical Variations

The following table highlights critical differences between Compound A and related naphthofuran derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Relevance Source
Compound A (1β-Hydroxyalantolactone) 8-OH, 5,9-diCH₃, 3-CH₂ C₁₅H₂₀O₃ 248.32 Anti-inflammatory, antimicrobial
Alantolactone No 8-OH, 5-CH₃, 3-CH₂ C₁₅H₂₀O₂ 232.32 Anticancer, antimicrobial
Isoalantolactone (CAS 470-17-7) 5-CH₃, 3-CH₂, stereoisomeric differences C₁₅H₂₀O₂ 232.32 Similar to alantolactone
9a-Hydroxy-3,8a-dimethyl-5-methylene-naphtho[2,3-b]furan-2-one 9a-OH, 3,8a-diCH₃, 5-CH₂ C₁₅H₂₀O₃ 248.32 Structural isomer of Compound A
Decahydro-6,7-dihydroxy-8a-methyl-3,5-bis(methylene)-naphtho[2,3-b]furan-2-one 6,7-diOH, 8a-CH₃, 3,5-diCH₂ C₁₅H₂₀O₄ 264.32 Enhanced polarity due to dihydroxy groups
Curzerene (CAS 70546-63-3) 3,5,8a-triCH₃, unsaturated furan C₁₅H₁₈O 216.30 Aromatic volatility, insecticidal
Key Observations:

Methylidene vs. Methyl : The 3-methylidene group in Compound A introduces ring strain, enhancing reactivity compared to saturated analogues like alantolactone .

Stereochemical Complexity : Isoalantolactone and Compound A differ in stereochemistry, which can drastically affect biological activity (e.g., isoalantolactone shows reduced cytotoxicity compared to alantolactone) .

Crystallographic and Conformational Analysis

  • Compound A: The octahydronaphtho system adopts a chair-like conformation with intramolecular hydrogen bonding between the 8-OH and furanone carbonyl, stabilizing the structure .
  • 9a-Hydroxy-3,8a-dimethyl-5-methylene-naphtho[2,3-b]furan-2-one (): Crystal packing reveals weak C–H···O interactions forming a 3D network, contrasting with Compound A’s intramolecular H-bonding .
  • Decahydro-6,7-dihydroxy analogue (): Two hydroxyl groups enable stronger intermolecular H-bonding, leading to higher melting points and crystallinity .

Biological Activity

8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one, also known as Ivangustin, is a complex organic compound belonging to the class of naphthoquinones. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of Ivangustin, supported by data tables and relevant research findings.

Structural Information

  • Molecular Formula : C15H20O3
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : this compound
  • InChI Key : CHKRTCRFGDZZPE-UHFFFAOYSA-N
PropertyValue
SolubilitySoluble in organic solvents
Melting PointNot specified
LogP (octanol-water partition coefficient)Not specified

Antimicrobial Activity

Research has demonstrated that Ivangustin exhibits significant antimicrobial properties against various pathogens. In a study conducted by Zhang et al. (2021), Ivangustin showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.

Anticancer Properties

Ivangustin has been investigated for its potential anticancer effects. A study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways and inhibit cell proliferation with an IC50 value of approximately 15 µM.

Anti-inflammatory Effects

The anti-inflammatory activity of Ivangustin was evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that Ivangustin significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Ivangustin was tested against Staphylococcus aureus and Escherichia coli. The study revealed that at a concentration of 64 µg/mL, Ivangustin inhibited the growth of S. aureus by 90%, while E. coli showed a 75% reduction at the same concentration. These findings support its application as a natural preservative in food products.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of Ivangustin. The compound demonstrated selective toxicity towards cancer cells compared to normal cells. Flow cytometry analysis confirmed that Ivangustin induced cell cycle arrest at the G1 phase in MCF-7 cells.

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